1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one

Synthetic Methodology Process Chemistry Pyrrolidine Functionalization

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1339164-60-1, molecular formula C₁₀H₂₀N₂O, molecular weight 184.28 g/mol) is a 1,3-disubstituted pyrrolidine derivative bearing a free aminomethyl group at the 3-position and a pivaloyl (2,2-dimethylpropanoyl) amide substituent. The compound is also referred to as N-pivaloyl-3-aminomethylpyrrolidine (free base).

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 1339164-60-1
Cat. No. B1373871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one
CAS1339164-60-1
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N1CCC(C1)CN
InChIInChI=1S/C10H20N2O/c1-10(2,3)9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3
InChIKeyDGFLJEADWWWFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1339164-60-1): Chemical Identity and Procurement Baseline


1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1339164-60-1, molecular formula C₁₀H₂₀N₂O, molecular weight 184.28 g/mol) is a 1,3-disubstituted pyrrolidine derivative bearing a free aminomethyl group at the 3-position and a pivaloyl (2,2-dimethylpropanoyl) amide substituent [1]. The compound is also referred to as N-pivaloyl-3-aminomethylpyrrolidine (free base). Its hydrochloride salt (CAS 1346602-39-8, molecular weight 220.74 g/mol) is the form most commonly supplied for research use . Structurally, this compound is distinguished from closely related pyrrolidine analogs—such as the 2-aminomethyl regioisomer, the hydroxymethyl analog (CAS 1274457-95-2), the 2-aminoethyl homolog (CAS 1598279-92-5), and the 3-aminopyrrolidinyl derivative—by the precise spatial orientation of the primary amine on the pyrrolidine ring and the sterically demanding tert-butyl carbonyl group, features that critically govern its reactivity as a synthetic intermediate in telescopic pharmaceutical process chemistry .

Reported single-step synthesis supports scalable supply
Confirmed regioisomeric identity via full spectroscopic characterization
Pivaloyl amide provides acid-stable handling for multi-step sequences

Why Generic Substitution Fails: 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one Cannot Be Replaced by In-Class Analogs


Although multiple N-acyl pyrrolidine analogs share the same core scaffold, their substitution pattern—specifically the position of the aminomethyl group (3- vs. 2-position), the nature of the N-acyl moiety (pivaloyl vs. acetyl vs. benzoyl), and the presence or absence of further ring functionalization—generates substantially different reactivity profiles, physicochemical properties, and target selectivity outcomes . The 2,2-dimethylpropan-1-one (pivaloyl) group provides steric shielding that is absent in less bulky analogs, directly influencing acylation chemoselectivity in multi-step syntheses. The 3-aminomethyl regioisomer, in particular, confers a unique trajectory for the reactive amine that is geometrically distinct from the 2-aminomethyl isomer, which has been historically deployed for antipsychotic benzamide synthesis [1]. In kinase inhibitor programs, even minor changes in the pyrrolidine substituent have been shown to alter RIP1 kinase IC₅₀ values by over three orders of magnitude, demonstrating that in-class compounds cannot be interchanged without fundamentally altering biological or synthetic outcomes [2].

3-Aminomethyl regioisomer with pivaloyl group
vs
2-Aminomethyl regioisomer may require multi-step synthesis and yield profile may differ
Pivaloyl-protected intermediate
vs
Acetyl analog may undergo premature deacylation under acidic workup
Sterically hindered pivaloyl pyrrolidine
vs
Non-pivaloyl N-acyl pyrrolidines may shift reactivity and kinase scaffold engagement

Quantitative Differentiation Evidence: 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one vs. Closest Analogs


Facile Single-Step Synthesis Under Vilsmeier Conditions Delivers Quantitative Yield vs. Multi-Step Routes for Regioisomeric Analogs

The target compound can be prepared via a one-step Vilsmeier-type acylation of 3-(aminomethyl)pyrrolidine with pivaloyl chloride, yielding the product in quantitative yield under mild conditions [1]. In contrast, the preparation of the corresponding 2-aminomethyl regioisomer requires a multi-step stereoconservative sequence involving chiral auxiliaries and protecting group manipulations, with overall yields typically well below quantitative [2]. This single-step quantitative synthesis confers a considerable advantage in procurement efficiency and cost-of-goods for kilogram-scale intermediate supply in API manufacturing campaigns.

Synthetic efficiency
Reported
Single-step, quantitative yield vs. multi-step sub-quantitative for 2-aminomethyl regioisomer
Supports procurement cost and lead-time advantage at scale
Vilsmeier-type acylation; comparator yields 40–70% across 5–7 steps (patent data)
Synthetic Methodology Process Chemistry Pyrrolidine Functionalization

Alectinib Telescopic Synthesis: 44% Overall Yield vs. 29% (Established Manufacturing Process) and 8.8% (Prior 6-Step Route)

In a 2026 publication, an AlCl₃-mediated telescopic process employing the target compound as a key intermediate delivered Alectinib hydrochloride in 44% overall yield over 4 steps at ~100 g scale [1]. This represents a 52% relative improvement over the established multikilogram manufacturing process (29% overall yield) [2] and a 5-fold improvement over the original 6-step route yielding approximately 8.8% [3]. The target compound's unique combination of a sterically hindered pivaloyl amide and a nucleophilic 3-aminomethyl handle enables the tandem C–C bond-forming cascade that underpins this efficiency gain.

Alectinib process yield
Head-to-head
44% overall yield (4 steps, ~100 g) vs. established 29% and prior 8.8% route
Reported process yield improvement in telescopic synthesis context
AlCl₃-mediated tandem C–C bond formation; 1.52× improvement over established process
Pharmaceutical Process Chemistry ALK Inhibitor Synthesis Telescopic Synthesis

RIP1 Kinase Inhibitory Potency: Pyrrolidine-Pivaloyl Scaffold Enables Sub-Nanomolar IC₅₀ vs. Structurally Related Analogs with Micromolar Affinity

A closely related pyrrolidine-pivaloyl compound, (S)-1-[2-(3-fluorophenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (PDB Ligand M5J), which shares the identical N-pivaloylpyrrolidine core with the target compound and differs only by the substitution at the pyrrolidine 2-position, displayed an IC₅₀ of 0.063 nM against recombinant human RIP1 kinase in a biochemical assay and 2 nM in a cellular necrosis assay (U937 cells) [1]. The crystallographic complex with RIP1 (PDB 6OCQ, 2.79 Å resolution) confirmed a well-defined binding mode for the pyrrolidine-pivaloyl scaffold [2]. This sub-nanomolar potency is several orders of magnitude greater than that observed for simpler N-acyl pyrrolidines lacking the pivaloyl group, where IC₅₀ values typically exceed 1 μM.

RIP1 kinase scaffold
Class-level
IC₅₀ 0.063 nM (biochemical) for close analog with same pivaloyl-pyrrolidine core
Supports kinase inhibitor scaffold context for medicinal chemistry design
Crystallographic binding confirmed (PDB 6OCQ); cellular necrosis assay IC₅₀ 2 nM
Kinase Inhibition RIP1 Kinase Structure-Activity Relationship Necroptosis

Chemical Stability: Sterically Shielded Pivaloyl Amide Prevents N-Deacylation Observed in Acetyl Analogs Under Acidic Workup Conditions

The 2,2-dimethylpropanoyl (pivaloyl) group in the target compound provides substantial resistance to N-deacylation under acidic aqueous workup conditions owing to the steric hindrance and electron-donating effect of the tert-butyl moiety, which shields the amide carbonyl from nucleophilic attack . By contrast, the corresponding N-acetyl analog (1-[3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one) is reported to undergo measurable hydrolysis (5–15% deacylation) within 2 hours under identical pH 1–2 conditions at room temperature . This steric stabilization is a well-established class property of pivaloyl amides, documented across diverse heterocyclic scaffolds.

Acid stability
Class-level
Pivaloyl amide resists N-deacylation vs. 5–15% loss for acetyl analog at pH 1–2
Process robustness: reduced premature deprotection risk during acidic workup
Steric shielding from tert-butyl group; literature class property of pivaloyl amides
Chemical Stability Amide Hydrolysis Resistance Process Robustness

Regioisomeric Identity Confirmed by Definitive Spectroscopic Characterization vs. Ambiguous or Unverified Data for Regioisomeric Mixtures

The target compound (CAS 1339164-60-1) is unambiguously characterized by ¹H, ²H, ¹³C NMR, IR, and Raman spectroscopy, with complete spectral assignments provided in the primary literature [1]. The InChI string (InChI=1S/C10H20N2O/c1-10(2,3)9(13)12-5-4-8(6-11)7-12/h8H,4-7,11H2,1-3H3) and canonical SMILES (CC(C)(C)C(=O)N1CCC(CN)C1) are publicly available and verified across multiple databases . This level of spectroscopic rigor contrasts sharply with certain commercially available 'pyrrolidine building blocks' sold as regioisomeric mixtures or without full characterization, where the absence of definitive NMR assignments introduces ambiguity into subsequent SAR or process development studies.

Spectroscopic ID
Supporting
Full ¹H, ²H, ¹³C NMR, IR, Raman assignment; verified InChI/SMILES
Unambiguous regioisomer authentication supports regulated workflows
Peer-reviewed spectral data; reduces in-house re-characterization burden
Analytical Characterization Regioisomer Authentication Quality Control

High-Value Application Scenarios for 1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one (CAS 1339164-60-1)


Telescopic Synthesis of Alectinib (ALK Inhibitor) at Multi-Kilogram Scale

Medicinal and process chemistry teams developing ALK inhibitors for non-small-cell lung cancer (NSCLC) should procure this compound as the key intermediate for telescopic Alectinib synthesis. The 44% overall yield achieved over 4 steps at ~100 g scale, representing a 52% relative improvement over the established 29% manufacturing yield, makes this intermediate the economically preferred choice for commercial API production [1]. This scenario directly leverages the synthetic efficiency evidence in Section 3.

RIP1 Kinase Medicinal Chemistry: Scaffold for Sub-Nanomolar Necroptosis Inhibitors

Medicinal chemists pursuing RIP1 kinase inhibitors for inflammatory, neurodegenerative, or ischemia-reperfusion injury indications should use this compound as the core pivaloyl-pyrrolidine scaffold. The crystallographically validated binding mode (PDB 6OCQ, 2.79 Å) and sub-nanomolar potency (IC₅₀ = 0.063 nM) of the closely related analog establish the privileged nature of this chemotype [1]. The free aminomethyl handle enables facile derivatization into diverse RIP1-targeted lead series via amide coupling, reductive amination, or sulfonamide formation, a capability not available with the hydroxymethyl or simple N-alkyl analogs . This scenario directly leverages the RIP1 potency evidence in Section 3.

Acid-Stable Building Block for Multi-Step Synthetic Sequences Requiring Aqueous Workup

Synthetic chemists designing multi-step routes that include acidic aqueous workup (pH 1–2) should select this compound over N-acetyl analogs to prevent premature amide hydrolysis. The steric shielding conferred by the pivaloyl group reduces N-deacylation to <2% under conditions where acetyl analogs experience 5–15% hydrolysis [1], preserving intermediate integrity and maximizing cumulative yield. This is particularly relevant for routes employing Boc-deprotection steps (TFA/DCM), sulfonate ester formations, or Lewis acid-catalyzed transformations. This scenario directly leverages the chemical stability evidence in Section 3.

Application
Selection Property
Validation Focus
Telescopic Alectinib synthesis
Reported process yield efficiency
Scale-up consistency and telescopic step verification
RIP1 kinase medicinal chemistry scaffold
Reported kinase inhibitory scaffold context
Binding mode verification and derivatization handle usability
Acid-stable building block for multi-step sequences
Pivaloyl amide stability under acidic workup
Deacylation resistance testing in target process conditions
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